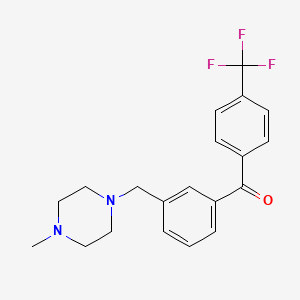

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone (3-MPM-4'-TMB) is a novel compound that has recently gained attention as a potential drug candidate due to its unique properties. It is a trifluoromethylbenzophenone derivative and is structurally related to the widely studied 4-methylpiperazin-1-ylmethyl-4'-trifluoromethylbenzophenone (4-MPM-4'-TMB). 3-MPM-4'-TMB has been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated for its potential to inhibit cell growth and induce apoptosis. Furthermore, 3-MPM-4'-TMB has been studied for its ability to modulate the activity of certain enzymes, such as cytochrome P450s, and to interact with certain receptors, such as opioid receptors.

Scientific Research Applications

Chemical Synthesis and Transformations

The compound, 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, is involved in various chemical synthesis and transformation processes. For instance, the CF3 group in related 4-trifluoromethylbenzoyl chloride is efficiently diarylated and converted into a diarylhydroxymethyl group by treatment with AlCl3, demonstrating the chemoselective arylation of CF3 and chlorocarbonyl groups attached to aromatic rings. This process affords triarylated products, diarylhydroxymethylated benzophenones, highlighting the compound's role in synthesizing complex aromatic structures (Okamoto, Kumeda, & Yonezawa, 2010).

Environmental Analysis

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone and its derivatives are also significant in environmental analysis, particularly in the detection of various environmental phenols in human milk. A sensitive method using an on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with a peak focusing feature measures concentrations of environmental phenols, including derivatives of benzophenone. This research underscores the compound's relevance in assessing human exposure to potentially harmful environmental agents (Ye, Bishop, Needham, & Calafat, 2008).

Photophysical and Photochemical Properties

The photophysical and photochemical reactions of compounds structurally related to 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone, such as 3-methylbenzophenone and 4-methylbenzophenone, have been studied using femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy. These studies provide insights into the compound's behavior under various conditions, contributing to our understanding of its potential applications in materials science and photophysics (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).

properties

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-3-2-4-17(13-15)19(26)16-5-7-18(8-6-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBIWFQGRGCTIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643440 |

Source

|

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone | |

CAS RN |

898789-06-5 |

Source

|

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Ethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1327117.png)

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)

![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)